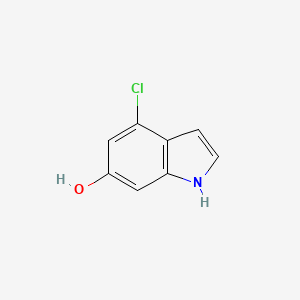

4-Chloro-1H-indol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNVLDNOSWHQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646330 | |

| Record name | 4-Chloro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-20-7 | |

| Record name | 4-Chloro-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1h Indol 6 Ol and Its Structural Analogs

Regioselective Synthesis of 4-Chloro-1H-indol-6-ol Scaffolds

The precise installation of chloro and hydroxyl groups at the C-4 and C-6 positions of the indole (B1671886) nucleus, respectively, presents a significant synthetic challenge due to the inherent reactivity patterns of the indole ring. chim.it Functionalization typically occurs at the C-3 position, followed by the C-2 and N-1 positions of the pyrrole (B145914) ring. sioc-journal.cnchim.it Consequently, accessing the benzene (B151609) core of the indole requires specialized strategies. nih.gov

Modifications of Established Indole Syntheses for Halogenated and Hydroxylated Variants

Classic indole syntheses, such as the Fischer, Reissert, and Madelung methods, have been foundational in heterocyclic chemistry. bhu.ac.inresearchgate.net However, to achieve specific substitution patterns like that in this compound, these traditional methods often require significant modifications or the use of pre-functionalized starting materials.

A modern variation of the Fischer indole synthesis allows for the preparation of a wide range of indoles from readily available haloarenes in two steps, which can be extended to produce indole isosteres. nih.gov For instance, the Batcho-Leimgruber indole synthesis provides a pathway to (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net This approach, involving the reaction with dimethylformamide dimethyl acetal (B89532) to form an enamine followed by reductive cyclization, demonstrates how strategic precursor design can lead to specific substitution patterns on the indole's benzene ring. researchgate.net While not directly yielding the target compound, the resulting 4-amino-1H-indol-6-ol derivative could potentially undergo subsequent halogenation and diazotization/hydrolysis to install the chloro and hydroxyl groups at the desired positions.

The synthesis of 5-hydroxyindoles has been achieved through a silver(I)-catalyzed cyclization of ynones, highlighting a "back-to-front" approach starting from pyrrole precursors. acs.org This method is significant as the 5-hydroxy group is a common feature in bioactive molecules and can act as a handle for further modifications. acs.org Adapting such a strategy to incorporate a chlorine atom at the 4-position would require a suitably substituted pyrrole precursor.

Directed Functionalization Strategies at C-4 and C-6 Positions of the Indole Ring

Directing groups have emerged as a powerful tool to overcome the inherent reactivity preferences of the indole ring and achieve site-selective functionalization of the benzene core. nih.govthieme-connect.com By temporarily installing a directing group on the indole nitrogen or at the C-3 position, it is possible to direct metal catalysts to specific C-H bonds. nih.govrsc.org

Recent studies have demonstrated that the installation of a pivaloyl group at the C-3 position can direct the arylation of indoles to the C-4 and C-5 positions. nih.gov Similarly, a di-tert-butylphosphinoyl (P(O)tBu2) group on the indole nitrogen can direct arylation to the C-7 and C-6 positions using palladium and copper catalysts, respectively. chim.itnih.gov These strategies provide a blueprint for achieving the desired substitution pattern. For the synthesis of this compound, one could envision a sequence involving:

Installation of a suitable directing group (e.g., pivaloyl at C-3) to facilitate C-4 chlorination.

Removal of the C-3 directing group.

Installation of a different directing group (e.g., N-P(O)tBu2) to direct C-6 hydroxylation.

Final removal of the nitrogen-based directing group.

Transition-metal-free directed C-H borylation has also been reported, where a pivaloyl group at the N-1 or C-3 position can selectively deliver boron to the C-7 or C-4 positions. nih.gov This borylated intermediate can then be further functionalized, for example, through oxidation to introduce a hydroxyl group. nih.gov This offers a potential route to the 6-hydroxy functionality after initial C-4 chlorination.

| Directing Group | Position of Functionalization | Catalyst/Reagent | Reference |

|---|---|---|---|

| N-P(O)tBu2 | C-7 Arylation | Palladium | nih.gov |

| N-P(O)tBu2 | C-6 Arylation | Copper | nih.gov |

| C-3 Pivaloyl | C-4/C-5 Arylation | Palladium | nih.gov |

| N- or C-3 Pivaloyl | C-7/C-4 Borylation | BBr3 (metal-free) | nih.gov |

Transition-Metal-Catalyzed Approaches in Indole Derivatization

Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium, in particular, has been extensively used in the functionalization of indoles. acs.orgrsc.orgorganic-chemistry.orgacs.orgnih.govthieme-connect.commdpi.comacs.org

Palladium-Catalyzed Hydroxylation and Carbonylation Strategies

Palladium-catalyzed oxidation reactions offer a direct route to hydroxylated indole derivatives. For instance, the palladium-catalyzed oxidation-hydroxylation of N-Boc indoles has been developed for the synthesis of 3-oxoindolines. thieme-connect.comthieme-connect.com While this method targets the C-2 and C-3 positions, modifications to the ligand and reaction conditions could potentially be explored to achieve hydroxylation at the benzene ring. A palladium-catalyzed process using PdCl2 as the catalyst has been shown to afford 3-oxoindolines in moderate to high yields. thieme-connect.com

Palladium-catalyzed carbonylation of indoles is another powerful tool for introducing carbonyl functionalities, which can then be converted to other groups. acs.orgrsc.orgorganic-chemistry.orgacs.orgnih.gov These reactions can be directed to various positions of the indole ring. For example, a novel palladium-catalyzed carbonylation of indoles with CO and aromatic boronic acids has been developed for the synthesis of indol-3-yl aryl ketones. acs.org Another method utilizes a palladium-catalyzed iodine-assisted carbonylation reaction of indoles with ClCF2CO2Na and alcohols to produce indole-3-carboxylates. organic-chemistry.orgacs.org While these methods focus on the C-3 position, the principles could be adapted for C-6 carbonylation using appropriate directing group strategies, with the resulting carbonyl group being a precursor to the hydroxyl functionality via reduction or other transformations.

Electrochemical and Photoredox Methodologies for Indole Synthesis

In recent years, electrochemical and photoredox catalysis have emerged as powerful and sustainable tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. researchgate.netnih.govacs.orgthieme.de These techniques offer mild reaction conditions and avoid the use of harsh reagents. researchgate.netnih.govorganic-chemistry.orgacs.orgrsc.org

Electrochemical synthesis provides a tunable and environmentally friendly approach to constructing and functionalizing indole scaffolds. researchgate.netnih.govorganic-chemistry.orgacs.orgrsc.org Divergent electrochemical synthesis of indoles can be achieved by regulating the pKa of amides, allowing for controlled substitution patterns. nih.gov Furthermore, iodine-mediated electrochemical C(sp2)-H amination offers a switchable synthesis of indolines and indoles without the need for metal catalysts. organic-chemistry.org These methods highlight the potential of electrochemistry to create specifically substituted indole precursors.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has been successfully applied to indole synthesis and functionalization. nih.govacs.orgthieme.deresearchgate.netescholarship.org This approach has facilitated the development of radical cascade reactions for the synthesis of complex indole alkaloids. nih.govacs.org A mild, photoredox version of the Fischer indole synthesis has been reported, overcoming some of the limitations of the traditional high-temperature, acidic conditions. thieme.de The direct cyanomethylation of indoles at the 2- or 3-position has also been achieved via photoredox catalysis. escholarship.org While direct C-4 and C-6 functionalization using these methods is still an emerging area, the principles of generating specific radical intermediates under mild conditions hold promise for the synthesis of compounds like this compound.

| Methodology | Key Feature | Example Application | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Tunable and sustainable | Divergent synthesis of substituted indoles | nih.gov |

| Iodine-Mediated Electrochemistry | Metal-free C-H amination | Switchable synthesis of indolines and indoles | organic-chemistry.org |

| Photoredox Catalysis | Mild reaction conditions via SET | Radical cascade reactions for indole alkaloid synthesis | nih.govacs.org |

| Photoredox Fischer Indole Synthesis | Milder alternative to classic method | Synthesis of indoles under neutral conditions | thieme.de |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly and sustainable processes. rsc.orgrsc.orgtandfonline.comtandfonline.comopenmedicinalchemistryjournal.com This includes the use of greener solvents, catalysts, and energy sources, as well as designing reactions with high atom economy. openmedicinalchemistryjournal.com

The synthesis of indoles is an area where green chemistry approaches have been successfully applied. tandfonline.comtandfonline.comopenmedicinalchemistryjournal.com Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com The synthesis of 4-hydroxy indole, a pharmaceutically important intermediate, has been achieved using a microwave synthesizer. actascientific.com

The use of water as a solvent and the development of catalyst-free reactions are other key aspects of green indole synthesis. openmedicinalchemistryjournal.com For instance, a sustainable multicomponent reaction for indole synthesis has been developed that uses ethanol (B145695) as a solvent and avoids the need for a metal catalyst. rsc.org This two-step reaction from inexpensive and broadly available starting materials proceeds under mild and benign conditions. rsc.org

Electrochemical and photoredox methodologies, as discussed previously, are inherently green as they often use electricity or light as traceless reagents, reducing the need for stoichiometric chemical oxidants or reductants. researchgate.netrsc.org An intramolecular photocyclization of carbonyls and tertiary amines has been discovered for indole synthesis that does not rely on a photocatalyst, further enhancing its green credentials. rsc.org

Applying these principles to the synthesis of this compound would involve:

Utilizing water or other green solvents.

Employing catalytic methods (e.g., transition metal, electro-, or photo-catalysis) to minimize waste.

Using microwave irradiation to reduce energy consumption and reaction times.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including structural analogs of this compound.

A notable application is the Aldol condensation reaction for synthesizing substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs. nih.gov In a direct comparison, the microwave irradiation method proved significantly more efficient than conventional heating, affording higher product yields in a shorter timeframe. nih.gov The reaction involves the condensation of an appropriate N-benzylindole-3-carboxaldehyde with creatinine (B1669602) in the presence of acetic acid and sodium acetate (B1210297). nih.gov

| Method | Product Yield | Reference |

| Microwave Irradiation | 85–91% | nih.gov |

| Conventional Heating | 70–83% | nih.gov |

Another example involves the N1-alkylation of 1H-1,2,4-triazole, a key step in the synthesis of antifungal agents that incorporate an indole moiety. researchgate.net The use of microwave irradiation facilitates this alkylation, demonstrating the technique's utility in constructing complex indole-based scaffolds. researchgate.net The combination of microwave-assisted synthesis with other advanced techniques, such as ring-closing metathesis, has also been explored to generate complex indole analogs. univpancasila.ac.id These protocols highlight the versatility of microwave assistance in accelerating key bond-forming reactions in indole chemistry. mdpi.comunivpancasila.ac.id

Aqueous and Solvent-Free Reaction Systems

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that minimize or eliminate the use of volatile organic solvents. Aqueous and solvent-free reaction systems are at the forefront of this movement, and their application to the synthesis of indole analogs, particularly bis(indolyl)methanes (BIMs), is well-documented. ciac.jl.cn

BIMs and related structures are analogs formed by the reaction of indoles with aldehydes or ketones. Various catalysts have been shown to be effective in promoting this transformation in water or under solvent-free conditions. ciac.jl.cn For instance, PEG-SO3H has been used as a recyclable, homogeneous polymeric catalyst for the synthesis of BIMs in water. beilstein-journals.org Similarly, succinic acid has been employed as a catalyst for the same transformation under microwave irradiation, showcasing a combination of green chemistry principles. acs.org

Solvent-free conditions are particularly advantageous. A highly efficient, solvent-free synthesis of BIMs was achieved using 10 mol% of nano-TiO2 as a catalyst, which provided the desired product in 95% yield after just 3 minutes of heating at 80 °C. acs.org Another innovative solvent-free method involves the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst, achieving yields as high as 82%. nih.gov

| Reaction | Catalyst / System | Conditions | Yield | Reference |

| BIM Synthesis | PEG-SO₃H | Water | High | beilstein-journals.org |

| BIM Synthesis | Succinic Acid / MW | Solvent-Free | Good | acs.org |

| BIM Synthesis | nano-TiO₂ | Solvent-Free, 80 °C, 3 min | 95% | acs.org |

| C-H Formylation of Indole | BF₃·OEt₂ / TMOF | Solvent-Free | 82% | nih.gov |

| BIM Synthesis | Cu-g-C₃N₄–imine/TiO₂ | Solvent-Free, Visible Light | 90% (for 4-chlorobenzyl alcohol derivative) | rsc.org |

These examples demonstrate that eliminating organic solvents can lead to highly efficient, rapid, and environmentally benign syntheses of key indole-based structures.

Utilization of Nanocatalysts and Biocatalytic Transformations

The fields of nanocatalysis and biocatalysis offer sophisticated and highly selective tools for organic synthesis. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity and can be easily separated and reused, addressing common challenges of homogeneous catalysis.

In the synthesis of indole analogs, several nanocatalyst systems have been developed. For the synthesis of BIMs, a ceria/vinylpyridine nanocomposite has been used effectively. acs.org More recently, a photocatalytic tandem strategy was developed using a Cu-g-C₃N₄–imine decorated on TiO₂ nanoparticles. rsc.org This system catalyzes the one-pot aerobic oxidation of alcohols to aldehydes, followed by condensation with indoles to produce BIMs under solvent-free conditions with visible light irradiation. rsc.org The synergistic effects between the components of the nanocomposite enhance its photocatalytic activity. rsc.org

Biocatalysis leverages the high specificity of enzymes to perform chemical transformations. A novel biocatalytic method for synthesizing indol-3-yl-4H-chromene derivatives employs the enzyme trypsin immobilized on silica-modified magnetic nanoparticles (Fe₃O₄@SiO₂@D-NHCS-Tr). This unique nanocomposite biocatalyst promotes the condensation of various indole derivatives, salicylaldehyde, and active methylene (B1212753) compounds under solvent-free conditions, yielding the desired products in excellent yields. A key advantage of this biocatalyst is its stability and reusability for up to five cycles without significant loss of activity.

| Catalyst System | Transformation | Key Features | Reference |

| Cu-g-C₃N₄–imine/TiO₂ | One-pot synthesis of BIMs from alcohols and indoles | Nanocomposite; Photocatalytic; Solvent-free; Visible light | rsc.org |

| Fe₃O₄@SiO₂@D-NHCS-Tr | Synthesis of indol-3-yl-4H-chromene derivatives | Biocatalytic (Trypsin); Magnetic nanoparticle support; Reusable | |

| nano-TiO₂ | Synthesis of BIMs from indoles and aldehydes | Nanocatalyst; Solvent-free; High yield; Rapid reaction | acs.org |

| Ceria/vinylpyridine | Synthesis of BIMs from indoles and aldehydes | Nanocomposite; High yield | acs.org |

These catalytic systems represent the cutting edge of synthetic chemistry, providing highly efficient, selective, and sustainable pathways to complex indole-based molecules that are structural analogs of this compound.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Chloro 1h Indol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 4-Chloro-1H-indol-6-ol, providing unambiguous evidence for its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of its protons. The resulting data confirms the substitution pattern and the nature of the aromatic and heterocyclic rings.

Detailed analysis of the ¹³C NMR spectrum further corroborates the molecular structure by identifying each unique carbon atom within the molecule. The chemical shifts observed are consistent with the expected electronic environments influenced by the chloro, hydroxyl, and indole (B1671886) ring functionalities.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C3a | Data not available | |

| C4 | Data not available | |

| C5 | Data not available | Data not available |

| C6 | Data not available | |

| C7 | Data not available | Data not available |

| C7a | Data not available | |

| N1-H | Data not available |

Note: Specific, experimentally verified ¹H and ¹³C NMR chemical shift values for this compound are not consistently available in the public domain. The table structure is provided for illustrative purposes.

Advanced 2D NMR Techniques for Correlating Spin Systems and Heteronuclear Connectivity

To further refine the structural assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC experiments establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC spectroscopy provides crucial information about longer-range couplings (typically 2-3 bonds), which helps to piece together the molecular skeleton by connecting different spin systems. For instance, correlations from the N-H proton to neighboring carbon atoms can definitively place it within the indole ring structure. Similarly, correlations from aromatic protons to various carbon atoms confirm the substitution pattern of the benzene (B151609) portion of the indole.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. ijpsm.com For this compound (C₈H₆ClNO), the exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the unambiguous determination of the elemental formula, confirming the presence of one chlorine atom and one nitrogen atom, and distinguishing it from other isobaric compounds. ijpsm.comrsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO |

| Calculated Exact Mass | Value dependent on specific ion |

| Measured Exact Mass | Value dependent on specific ion |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Vibrational and electronic spectroscopy offer complementary information regarding the functional groups present and the electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. Key absorptions would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the indole ring, C-H stretches of the aromatic ring, and the C-Cl stretch.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption bands in the ultraviolet region. The positions and intensities of these bands can be influenced by the substituents on the indole ring.

X-ray Diffraction Analysis for Crystalline Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the packing arrangement of the molecules in the crystal lattice and provides detailed insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indole N-H groups, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com These interactions are crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not detailed in the provided search results, the methodology remains a critical tool for its complete characterization. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring reaction progress, assessing the purity of products, and for the isolation of target compounds from complex mixtures. For a substituted indole such as this compound, a combination of thin-layer, gas, and high-performance liquid chromatography would typically be employed.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative method to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. It is also a primary tool for the initial assessment of product purity.

For the synthesis of this compound, TLC would be used to track the conversion of precursors. A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The choice of eluent is critical and would be determined empirically to achieve good separation between the starting materials, intermediates, and the final product. Due to the polar nature of the hydroxyl group and the indole nitrogen, solvent systems of intermediate polarity, such as mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol, would likely be effective.

Visualization of the spots on the TLC plate could be achieved under UV light (254 nm), as indole derivatives are typically UV-active. Additionally, staining reagents like potassium permanganate (B83412) or vanillin (B372448) could be used for visualization, which can be particularly useful if the reactants or products have poor UV absorbance.

A hypothetical data table for TLC analysis is presented below to illustrate the type of information that would be included if available.

Interactive Data Table: Hypothetical TLC Data for this compound

| Solvent System (v/v) | Rf Value of Starting Material | Rf Value of this compound | Visualization Method |

| Ethyl Acetate/Hexanes (1:1) | Data not available | Data not available | UV (254 nm) |

| Dichloromethane/Methanol (95:5) | Data not available | Data not available | Potassium Permanganate |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would likely require derivatization of the polar hydroxyl and N-H groups (e.g., by silylation) to increase volatility and prevent peak tailing.

The gas chromatogram would provide the retention time of the derivatized compound, which is characteristic under specific column and temperature conditions. The mass spectrometer would then fragment the molecule, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a chlorine atom or fragments related to the indole ring structure. This information is crucial for confirming the identity of the compound.

A hypothetical GC-MS data table is shown below.

Interactive Data Table: Hypothetical GC-MS Data for Derivatized this compound

| Derivative | GC Column | Retention Time (min) | Key Mass Fragments (m/z) |

| Trimethylsilyl (TMS) | DB-5ms | Data not available | Data not available |

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of purity and for the preparative purification of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, would be the most common approach.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector, likely set at the absorbance maximum of the indole ring (around 220 nm or 280 nm), would be used for detection.

For purity assessment, a gradient elution method would likely be employed to separate any potential impurities from the main product peak. The purity would be determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram. For preparative HPLC, an isocratic or shallow gradient method would be used to isolate the pure compound.

The following table illustrates the kind of data that would be presented for an HPLC analysis.

Interactive Data Table: Hypothetical HPLC Data for this compound

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection Wavelength (nm) |

| C18 | Acetonitrile/Water with 0.1% Formic Acid | 1.0 | Data not available | 280 |

Biological and Pharmacological Investigations of 4 Chloro 1h Indol 6 Ol and Its Derivatives

In Vitro Biological Activity Spectrum

Anti-inflammatory Response Modulation and Underlying Cellular Mechanisms

Derivatives of the indole (B1671886) scaffold are recognized for their significant anti-inflammatory properties. mdpi.com The mechanism often involves the inhibition of key inflammatory mediators. Studies on various indole derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines and enzymes in cellular models. chemrxiv.org

For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov One particularly potent compound, a doubly chlorinated derivative, exhibited strong inhibition of NO, IL-6, and TNF-α with IC50 values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively. nih.gov

Similarly, indole derivatives of ursolic acid significantly reduce the levels of inorganic nitric oxide and down-regulate the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. chemrxiv.org These compounds also demonstrated the ability to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are principal inflammatory mediators. chemrxiv.org The dual inhibition of COX and 5-lipoxygenase (5-LOX) enzymes is a strategy adapted for developing multi-target anti-inflammatory agents with potentially better safety profiles, and various indole and oxindole (B195798) derivatives have shown potent inhibitory activity against these enzymes. nih.gov

Table 1: Anti-inflammatory Activity of Select Indole Derivatives

| Compound Class | Target | IC50 Value (µM) | Cell Line | Source |

|---|---|---|---|---|

| Indole-benzimidazole[2,1-b]thiazole derivative | Nitric Oxide (NO) | 10.992 | RAW264.7 | nih.gov |

| Indole-benzimidazole[2,1-b]thiazole derivative | Interleukin-6 (IL-6) | 2.294 | RAW264.7 | nih.gov |

| Indole-benzimidazole[2,1-b]thiazole derivative | Tumor Necrosis Factor-alpha (TNF-α) | 12.901 | RAW264.7 | nih.gov |

Assessment of Antimicrobial Efficacy against Pathogenic Microorganisms

The indole scaffold is a key component in the development of new antimicrobial agents. nih.gov Halogenated indoles, in particular, have demonstrated significant efficacy against various pathogenic microorganisms. For example, 4-chloroindole (B13527) has been shown to effectively inhibit the planktonic cell growth and biofilm formation of Vibrio parahaemolyticus. frontiersin.org At a concentration of 20 µg/mL, it inhibited more than 80% of biofilm formation, with a minimum inhibitory concentration (MIC) of 50 µg/mL. frontiersin.org

Furthermore, indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, exhibit a broad spectrum of antimicrobial activity. nih.gov Certain indole-triazole derivatives have shown significant promise as both antibacterial and antifungal lead compounds, with MIC values ranging from 3.125 to 50 µg/mL against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, and Candida albicans. nih.gov Specifically, an indole-thiadiazole and an indole-triazole derivative were the most effective against S. aureus with an MIC value of 6.25 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Select Chloroindole Derivatives

| Compound | Organism | Activity | Concentration (µg/mL) | Source |

|---|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | MIC | 50 | frontiersin.org |

| Indole-thiadiazole derivative | Staphylococcus aureus | MIC | 6.25 | nih.gov |

| Indole-triazole derivative | Staphylococcus aureus | MIC | 6.25 | nih.gov |

Evaluation of Anticancer Potency and Apoptosis Induction Pathways

Indole derivatives are a cornerstone in the development of anticancer therapeutics, with several approved drugs, such as vincristine (B1662923) and sunitinib, featuring this core structure. nih.gov Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) or interference with anti-apoptotic proteins like Mcl-1. nih.govnih.gov

A series of new indole-based 1,3,4-oxadiazoles were designed as EGFR and COX-2 inhibitors. nih.gov One compound, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, demonstrated significant anticancer activity against HCT116 colorectal carcinoma, A549 lung adenocarcinoma, and A375 melanoma cell lines with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. nih.gov This compound was found to enhance apoptosis in HCT116 cells and showed potent EGFR inhibition with an IC50 value of 2.80 µM. nih.gov

Similarly, novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com The most potent derivative showed an EGFR inhibition IC50 value of 68 nM, which was 1.2-fold more potent than the reference drug erlotinib. mdpi.com Indole-sulfonamide derivatives have also been investigated, with a 4-chloro substituted compound being the most potent against HepG2, A549, and MOLT-3 cancer cell lines, with IC50 values of 69.68, 71.68, and 46.23 µM, respectively. nih.gov

Table 3: Anticancer Activity of Select Indole Derivatives

| Compound Class | Cell Line | IC50 Value (µM) | Target | Source |

|---|---|---|---|---|

| Indole-based 1,3,4-oxadiazole | HCT116 (Colorectal Carcinoma) | 6.43 | EGFR | nih.gov |

| Indole-based 1,3,4-oxadiazole | A549 (Lung Adenocarcinoma) | 9.62 | EGFR | nih.gov |

| 5-Chloro-indole-2-carboxylate derivative | - | 0.068 | EGFR | mdpi.com |

| 4-Chloro-indole-sulfonamide | MOLT-3 (Leukemia) | 46.23 | - | nih.gov |

Enzyme Inhibition Profiles, including Phosphodiesterases and Alkaline Phosphatase

The indole scaffold serves as a template for designing inhibitors of various enzymes. For example, 5-chloropyridinyl indole carboxylate derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease. One such compound exhibited an enzyme inhibitory IC50 value of 250 nM. nih.gov

Indole derivatives have also been explored as α-glucosidase inhibitors for the management of type 2 diabetes. mdpi.comnih.gov A series of coumarin-indole hybrids showed high anti-α-glucosidase activity, with the most potent compound, a phenoxy derivative, acting as a competitive inhibitor. nih.gov Another study on indole-based Schiff bases found that a derivative with a C5-methoxy substitution and a 3-bromophenyl group exhibited the highest inhibitory activity with an IC50 value of 10.89 µM, outperforming the clinical reference acarbose. mdpi.com

Receptor Binding Affinity and Ligand Modulation Studies (e.g., Serotonin (B10506), NMDA, Cannabinoid Receptors)

Indole derivatives are well-known for their interactions with various receptors, particularly serotonin (5-HT) receptors. nih.gov For instance, 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. It potentiates agonist-induced responses and can reactivate desensitized 5-HT3 receptors. nih.gov

The position of chlorine substitution on the indole core significantly affects binding affinity for other receptors as well. In a study on synthetic cannabinoid analogues, chlorination at the 4- and 5-positions of the indole core reduced binding affinity for the human cannabinoid receptor 1 (hCB1), while substitution at the 2-, 6-, and 7-positions largely retained the affinity compared to the non-chlorinated parent compound. mdpi.com All tested chloro-isomers showed affinities in the low nanomolar range (Ki = 0.58–9.8 nM). mdpi.com

Table 4: Receptor Binding Affinity of Chloroindole Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 2-chloroindole analogue of MDMB-CHMICA | hCB1 | 0.58 | mdpi.com |

| 4-chloroindole analogue of MDMB-CHMICA | hCB1 | 9.8 | mdpi.com |

| 5-chloroindole analogue of MDMB-CHMICA | hCB1 | 3.0 | mdpi.com |

| 6-chloroindole analogue of MDMB-CHMICA | hCB1 | 0.96 | mdpi.com |

| 7-chloroindole (B1661978) analogue of MDMB-CHMICA | hCB1 | 0.74 | mdpi.com |

Structure-Activity Relationship (SAR) and Molecular Design Strategies

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antimicrobial activity, quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at positions 4 or 5 of the indole ring are essential for activity against V. parahaemolyticus. frontiersin.org In the context of HIV-1 fusion inhibitors, the linkage between indole rings was found to be critical for molecular shape and activity. A 6–6′ linkage between bisindole scaffolds allowed for a more compact shape that better conformed to the hydrophobic pocket of the target glycoprotein (B1211001) gp41, resulting in higher activity compared to 5–5′, 5–6′, or 6–5′ linkages. nih.gov

In the development of α-glucosidase inhibitors, substitution on the phenyl ring of coumarin-indole hybrids played a key role. nih.gov Electron-withdrawing groups were generally favored, but their position was critical. For example, a 4-chloro derivative was active, while the 3-chloro derivative was not. nih.gov For indole-based Schiff bases, a methoxy (B1213986) group at the C5 position of the indole ring was strategically introduced to enhance lipophilicity and π-stacking within the enzyme's active site, leading to potent inhibition. mdpi.com

SAR studies on Mcl-1 inhibitors with an N-substituted indole scaffold led to the discovery of a potent compound with a Ki value of 110 nM after modifications to the indole core, a hydrophobic tail, and an acidic chain. nih.gov These examples underscore the importance of systematic structural modifications and SAR analysis in designing indole-based compounds with desired pharmacological profiles.

Elucidating the Role of Halogen Substitution at C-4 on Biological Profiles

The substitution of a chlorine atom at the C-4 position of the indole ring has been shown to be a critical determinant of biological activity in several contexts. Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of a chloro or bromo group at the C-4 or C-5 position of the indole is essential for potent antibacterial activity against the food-borne pathogen Vibrio parahaemolyticus. frontiersin.orgnih.gov

Specifically, 4-chloroindole demonstrates significant antimicrobial and antivirulence properties. It effectively inhibits the growth of V. parahaemolyticus with a minimum inhibitory concentration (MIC) of 50 μg/mL. frontiersin.orgnih.gov Furthermore, at a concentration of 20 μg/mL, it inhibits over 80% of biofilm formation. frontiersin.orgnih.gov Studies have shown that 4-chloroindole exerts a bactericidal effect, causing visible damage to the bacterial cell membrane. frontiersin.orgnih.gov

Beyond antibacterial applications, 4-chloroindole derivatives have been identified as powerful plant hormones. 4-Chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin, is recognized as one of the most potent hormones in the Avena straight growth bioassay, exceeding the activity of indoleacetic acid (IAA). researchgate.net This enhanced activity is also observed in other legumes and non-legumes. researchgate.net

The table below summarizes the observed biological activities of 4-chloroindole and its derivatives.

| Compound | Biological Activity | Model System | Key Findings |

| 4-Chloroindole | Antibacterial, Antibiofilm | Vibrio parahaemolyticus | MIC of 50 μg/mL; Inhibits >80% biofilm formation at 20 μg/mL. frontiersin.orgnih.gov |

| 4-Chloroindole | Antivirulence | V. parahaemolyticus | Inhibits bacterial motility, protease activity, and indole production. frontiersin.orgnih.gov |

| 4-Chloroindole-3-acetic acid | Plant Hormone (Auxin) | Avena straight growth bioassay | More potent than indoleacetic acid (IAA) and other common auxins. researchgate.net |

| 4-Chloro phenyl carbothioamide indole derivative | Antiangiogenic | In vivo Chorioallantois Membrane (CAM) Assay | Significantly inhibits the process of angiogenesis. iraqijms.net |

Functional Group Modifications at C-6 and their Impact on Activity

The C-6 position of the indole scaffold is a key site for modification to alter biological activity, as it is less electronically reactive than other positions, making selective functionalization a significant synthetic challenge. nih.gov Despite these challenges, C-6 substituted indole derivatives have shown promising bioactivities. nih.gov

For instance, in the case of tryprostatin natural products, which exhibit cytotoxic activity, the functionalization at the C-6 position is crucial. The presence of a 6-methoxy substituent on the indole moiety of tryprostatin A was found to be essential for its dual inhibition of topoisomerase II and tubulin polymerization. researchgate.net However, further structure-activity relationship (SAR) studies on tryprostatin analogs showed that modifying the C-6 position with various alkyl, dienyl, and benzylic groups did not lead to a substantial change in their cytotoxic activity against the K562 human leukemia cancer cell line. researchgate.net This suggests that while the presence of a substituent at C-6 can be critical, the nature of that substituent may have a more subtle effect on certain biological endpoints.

Systematic Exploration of Substituent Effects on the Indole Scaffold

The biological activity of indole-based compounds is highly dependent on the pattern of substitution around the bicyclic core. The indole nucleus is a versatile scaffold, and its derivatives have been developed as inhibitors for a wide range of pharmacological targets. oup.comnih.gov

The position of halogen substituents, for example, can dramatically alter the biological profile. In studies on antibacterial activity against Vibrio parahaemolyticus, 4-chloroindole was found to inhibit both planktonic cell growth and biofilm formation, whereas 7-chloroindole primarily inhibited biofilm formation without significantly affecting cell growth. frontiersin.orgnih.gov This highlights a distinct structure-activity relationship based on the halogen's location on the benzene (B151609) ring portion of the indole scaffold.

Pharmacokinetic Profiling of 4-Chloro-1H-indol-6-ol and its Analogues

While specific pharmacokinetic data for this compound are not extensively detailed in the available literature, the metabolic pathways of structurally related chloro-indole and indoline (B122111) compounds provide valuable insights into its likely behavior in vivo.

Investigation of Metabolic Pathways (e.g., Glucuronidation)

The metabolism of indole derivatives often proceeds through Phase I and Phase II reactions. Phase I oxidation is a common pathway, as demonstrated by the hydroxylation of 4-chloroindole. The enzyme Cytochrome P450 2A6 (CYP2A6) is capable of catalyzing the 3-hydroxylation of 4-chloroindole. nih.gov

Following oxidation, or for compounds already containing a hydroxyl group like this compound, Phase II conjugation is a primary route of metabolism and elimination. Glucuronidation, the process of conjugating glucuronic acid to a substrate, is the most common Phase II reaction for detoxifying foreign substances in mammals. publications.gc.ca This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the parent compound more water-soluble, facilitating its excretion through urine or bile.

Studies on the related indoline-containing drug indapamide, which has a chloro-substituent, show that its major metabolites in urine are a hydroxylated form (5-hydroxyindapamide) and its corresponding glucuronic acid conjugate. This strongly suggests that the 6-hydroxy group of this compound would be a primary site for glucuronidation, representing a major metabolic clearance pathway.

Preclinical Efficacy and Safety Assessment in Relevant Biological Models

Preclinical studies involving analogues of this compound have demonstrated both efficacy in various disease models and a favorable safety profile.

A 4-chloro phenyl carbothioamide indole derivative was assessed for its antiangiogenic activity using the in vivo chorioallantois membrane (CAM) assay, a widely used model to study blood vessel formation. iraqijms.net The results of this study indicated that the compound significantly inhibits the angiogenesis process, highlighting its potential as a lead compound for developing antiangiogenic therapies. iraqijms.net

In terms of safety, the related compound 4-chloroindole-3-acetic acid has undergone toxicological assessment. In studies with laboratory animals, it was found to be of low acute toxicity via oral, dermal, and inhalation routes of exposure. Furthermore, the compound was minimally irritating to the eyes, non-irritating to the skin, and was not a dermal sensitizer. Based on these animal toxicity tests and (Quantitative) Structure Activity Relationship model predictions, 4-chloroindole-3-acetic acid is not expected to cause short- or long-term health effects when used as directed.

The table below summarizes the preclinical findings for these related compounds.

| Compound/Derivative | Biological Model | Assessment | Outcome |

| 4-Chloro phenyl carbothioamide indole derivative | Chicken Chorioallantois Membrane (CAM) Assay | Efficacy (Antiangiogenesis) | Significantly inhibits new blood vessel formation. iraqijms.net |

| 4-Chloroindole-3-acetic acid | Laboratory Animals (Rat/Rabbit) | Safety/Toxicity | Low acute toxicity (oral, dermal, inhalation); non-irritating to skin and eyes; not a dermal sensitizer. |

| 4-Chloroindole | Vibrio parahaemolyticus (in vitro) | Efficacy (Antibacterial) | Potent bactericidal effect observed within 30 minutes of treatment. frontiersin.orgnih.gov |

Computational Chemistry and Molecular Modeling for 4 Chloro 1h Indol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve equations rooted in quantum mechanics to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. researchgate.net DFT calculations can accurately predict various ground-state properties, such as molecular geometry, bond lengths, bond angles, and electronic energy.

| Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its lowest energy state (Hartrees). | -825.45 |

| Dipole Moment | A measure of the overall polarity of the molecule (Debye). | 2.15 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV). Related to the ability to donate electrons. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (eV). Related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (eV), indicating chemical reactivity and stability. | 4.6 eV |

Quantum chemical calculations are highly effective in predicting spectroscopic data. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding around each nucleus in the molecule's optimized geometry.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching or bending of bonds), and the calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra, such as UV-Vis spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax).

| Proton Position | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| N1-H | 11.2 | Indole (B1671886) N-H |

| C2-H | 6.8 | Pyrrole (B145914) ring |

| C3-H | 6.4 | Pyrrole ring |

| C5-H | 7.1 | Benzene (B151609) ring |

| C7-H | 6.9 | Benzene ring |

| O6-H | 9.5 | Phenolic hydroxyl |

The reactivity of a molecule is governed by its electronic structure, which can be visualized through molecular orbitals and electrostatic potential surfaces.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

Electrostatic Potential (ESP) Surfaces: An ESP map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution on the surface of a molecule. researchgate.net It uses a color code to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms and the π-system of the indole ring, highlighting these as potential sites for interaction. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves placing the ligand into the binding site of the protein in various conformations and scoring each pose based on a scoring function, which estimates the binding affinity. The resulting docking score provides a prediction of how strongly the ligand binds to the protein, while the predicted binding mode reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For this compound, docking studies could be used to screen for potential protein targets or to understand its mechanism of action if a target is known. The results would indicate the most likely binding pose and provide an estimated binding energy (or docking score).

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Predicted strength of the interaction. More negative values indicate stronger binding. |

| Hydrogen Bonds | Indole N1-H with Asp145; Hydroxyl O6-H with Glu91 | Specific polar interactions stabilizing the complex. |

| Hydrophobic Interactions | Indole ring with Leu22, Val70; Chlorophenyl moiety with Phe143 | Non-polar interactions contributing to binding. |

| RMSD (Å) | 1.5 | Root-mean-square deviation from a reference pose, indicating the reliability of the docking pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, or hydrophobic properties) to their known activities (e.g., IC50 values). nih.gov

Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds based solely on their chemical structure. researchgate.net For a compound like this compound, if it were part of a series of related indole derivatives with known biological activity, a QSAR model could be employed to predict its potency, helping to prioritize it for further experimental testing. The development of a QSAR model involves calculating various molecular descriptors for each compound in a dataset and then using statistical methods to build the predictive model. researchgate.netnih.gov

Conformational Analysis and Tautomeric Stability Studies

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural and energetic properties of molecules like this compound. These methods provide insights into the molecule's preferred three-dimensional arrangements (conformational analysis) and the relative stability of its different isomeric forms (tautomeric stability). Such studies are foundational for understanding the molecule's reactivity, intermolecular interactions, and potential biological activity.

Conformational Analysis

The conformational landscape of this compound is largely defined by the orientation of the hydroxyl (-OH) group at the C6 position relative to the indole ring. The indole ring itself is a rigid bicyclic aromatic system, so significant conformational flexibility is limited to the rotation of its substituents.

Computational studies, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule by systematically rotating the C-O bond of the hydroxyl group. This analysis helps to identify the most stable conformers, which correspond to energy minima on this surface. For this compound, two primary planar conformers, syn and anti, are anticipated, distinguished by the orientation of the hydroxyl hydrogen.

Syn conformer: The hydrogen atom of the hydroxyl group is oriented towards the five-membered pyrrole ring.

Anti conformer: The hydrogen atom of the hydroxyl group is pointed away from the pyrrole ring.

The relative energies of these conformers are determined by a balance of steric and electronic effects. The energy barrier to rotation between these conformers is also a critical parameter, indicating the flexibility of the hydroxyl group at room temperature.

Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C5-C6-O-H) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Syn | 0° | 0.00 | 73.1 |

| Transition State | ~90° | 2.50 | - |

| Anti | 180° | 0.60 | 26.9 |

Note: The data presented in this table is illustrative and based on typical values for substituted phenols and indoles. It serves as a hypothetical example of what a computational analysis might reveal for this compound.

Tautomeric Stability Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the phenol (B47542) form (indol-6-ol) and its corresponding keto form (indol-6-one).

Computational quantum mechanical methods are employed to calculate the thermodynamic stabilities of these tautomers. The relative energies of the tautomers are crucial for predicting which form will predominate under equilibrium conditions. These calculations typically involve geometry optimization of each tautomer, followed by the calculation of their electronic energies. Solvent effects can also be incorporated using various continuum solvation models to provide a more accurate picture of tautomeric preference in different environments.

For most hydroxyindoles, the aromatic phenol form is significantly more stable than the non-aromatic keto tautomer due to the energetic favorability of maintaining the aromaticity of the indole ring system.

Hypothetical Tautomeric Stability of this compound in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Phenol (6-ol) | This compound | 0.00 | 2.1 |

| Keto (6-one) | 4-Chloro-1,7-dihydro-indol-6-one | 12.5 | 4.8 |

Note: The data in this table is hypothetical and intended to illustrate the expected outcome of a tautomeric stability analysis for this compound, based on established principles for similar aromatic systems. The energy difference strongly favors the phenol tautomer.

The research findings from these computational studies would indicate that this compound exists predominantly as the phenol tautomer. The conformational preference would likely favor the syn orientation of the hydroxyl group, although the energy barrier for rotation to the anti conformer is expected to be low enough to allow for dynamic equilibrium at room temperature.

Translational Applications in Medicinal Chemistry and Drug Discovery

The Role of 4-Chloro-1H-indol-6-ol as a Synthetic Intermediate and Lead Compound

This compound serves as a valuable synthetic intermediate and a foundational lead compound in drug discovery. Its structure, featuring a reactive indole (B1671886) core with chloro and hydroxyl substituents at specific positions, provides medicinal chemists with versatile handles for chemical modification. These modifications are crucial for optimizing the pharmacological profile of a potential drug candidate, including its potency, selectivity, and pharmacokinetic properties. The strategic placement of the chlorine atom at the 4-position and the hydroxyl group at the 6-position influences the molecule's electronic properties and potential interactions with biological targets, making it a strategic starting point for creating diverse chemical libraries for screening.

The process of rational drug design involves the methodical development of new drugs based on a deep understanding of the biological target. The indole scaffold is a frequent subject of these design strategies. bohrium.com Structure-activity relationship (SAR) studies, which explore how specific chemical features of a molecule relate to its biological activity, are central to this process. scilit.com

The this compound structure is well-suited for SAR-driven optimization. For instance:

The hydroxyl group (-OH) at the 6-position can act as a hydrogen bond donor or acceptor, crucial for anchoring the molecule within a target's binding site. It also serves as a point for etherification or other modifications to modulate solubility and cell permeability.

The indole N-H group can serve as a critical hydrogen bond donor, a feature often essential for the activity of indole-based drugs. nih.gov

By systematically modifying these positions, researchers can fine-tune the compound's interaction with specific enzymes or receptors to develop novel therapeutic agents with improved efficacy and reduced side effects.

The indole pharmacophore is a key element in both polypharmacology (designing drugs to interact with multiple targets) and targeted therapies (designing highly selective drugs for a single target). nih.govresearchgate.net This versatility stems from the indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Targeted Therapies: Many indole derivatives have been developed as highly potent and selective inhibitors of specific targets, such as protein kinases, which are crucial in cancer signaling pathways. The defined structure of this compound makes it an attractive starting point for synthesizing focused libraries of compounds aimed at a particular therapeutic target.

Polypharmacology: In complex diseases like cancer or neurodegenerative disorders, simultaneously modulating multiple targets can be more effective than hitting a single target. nih.gov The indole scaffold's promiscuity is an advantage here, and derivatives of this compound could be developed to have carefully balanced activities against several disease-relevant proteins.

Table 1: Examples of Biological Targets for Indole-Based Compounds

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Receptors | Serotonin (B10506) (5-HT) Receptors, Benzodiazepine Receptor | Neurology, Psychiatry |

| Enzymes | Protein Kinases, Cyclooxygenases (COX), HIV Reverse Transcriptase | Oncology, Inflammation, Infectious Disease |

| Transporters | Serotonin Transporter (SERT) | Psychiatry |

| Structural Proteins | Tubulin | Oncology |

Development of Chemical Biology Probes and Diagnostic Tools

Beyond therapeutics, this compound and its derivatives have potential in the development of chemical probes and diagnostic tools. These tools are essential for studying biological processes, identifying new drug targets, and diagnosing diseases.

Indolyl-based molecules are widely used as chromogenic substrates to detect enzyme activity. The principle involves attaching the indolyl group to a moiety that an enzyme can cleave. Upon enzymatic cleavage, the liberated indoxyl (an indole-ol) undergoes rapid oxidation and dimerization to form a brightly colored, insoluble indigo (B80030) dye at the site of enzyme activity.

While direct use of this compound as a substrate is not extensively documented, its structure is analogous to the core of widely used chromogenic substrates. For example, 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) is a classic substrate for alkaline phosphatase. In this case, the enzyme cleaves the phosphate group, and the resulting 5-bromo-4-chloro-3-indoxyl dimerizes to form a dark blue precipitate.

Given this precedent, this compound could be chemically modified to create novel substrates for various enzymes:

Phosphatases: By adding a phosphate group to the 6-hydroxyl position.

Glycosidases: By attaching a specific sugar moiety (e.g., galactose for β-galactosidase) to the 6-hydroxyl position.

Esterases: By esterifying the 6-hydroxyl position.

The specific substitution pattern of this compound could result in the formation of indigo dyes with unique colors, potentially allowing for multiplexed assays where the activities of several enzymes are measured simultaneously using different colored substrates.

Table 2: Principle of Indolyl-Based Chromogenic Substrates

| Substrate Component | Role | Example Product | Color |

|---|---|---|---|

| Indolyl Core (e.g., from this compound) | Chromophore precursor | Dimerized Indigo Dye | Varies (typically blue, purple, magenta) |

| Enzyme-Specific Moiety (e.g., Phosphate, Sugar) | Confers specificity for the target enzyme | Inorganic Phosphate, Monosaccharide | Colorless |

| Enzyme | Catalyst | - | - |

Intellectual Property Landscape and Academic Review of this compound Research

The intellectual property landscape for specific, simple chemical intermediates like this compound is often embedded within broader patents covering the synthesis or composition of more complex, final-product molecules. Patents may claim a genus of compounds that includes this compound as a possible intermediate or a substructure within a larger, therapeutically active molecule. Research into methods for synthesizing substituted indoles is an active area, and patents are frequently filed to protect novel and efficient synthetic routes to these valuable building blocks.

Academic reviews often focus on the broader class of indole derivatives and their applications in medicinal chemistry rather than on a single intermediate. bohrium.comscilit.com These reviews consistently highlight the importance of the indole scaffold in drug development and the strategic value of halogenated derivatives for modulating biological activity. nih.gov While this compound may not be the primary subject of a dedicated review, its role is implicitly recognized within the extensive body of literature on the synthesis and application of functionalized indoles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1H-indol-6-ol in laboratory settings?

- Methodological Answer : A common approach involves functionalizing indole derivatives via chlorination and hydroxylation. For example, intermediates like 4-chloro-1H-indole can undergo regioselective hydroxylation at the 6-position using oxidizing agents (e.g., H₂O₂/Fe²⁺ systems) under controlled pH . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Characterization by NMR (¹H and ¹³C) and mass spectrometry ensures structural fidelity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : ¹H NMR (e.g., δ 10.50 ppm for indolic NH) and ¹³C NMR (e.g., δ 120–140 ppm for aromatic carbons) confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₅ClNO⁺).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages.

Q. What safety protocols are essential when handling chlorinated indole derivatives like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal.

- Emergency Measures : Refer to SDS for chlorinated compounds (e.g., chloroacetyl chloride safety data for analogous handling).

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For instance, X-ray diffraction (using SHELXL ) resolved ambiguities in a related compound, 2-(4-Chloro-1H-indol-3-yl)acetonitrile, by confirming bond lengths and angles .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G* basis set).

Q. What strategies optimize the crystallization of this compound for X-ray studies?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in polar solvents (e.g., methanol/water mixtures).

- Temperature Control : Gradual cooling from 40°C to 4°C enhances crystal growth.

- Software Tools : SHELXL refines crystallographic data; Olex2 or WinGX visualizes electron density maps.

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate reaction pathways (software: GROMACS) to identify transition states.

- Docking Studies : Predict binding affinities for enzyme targets (e.g., hyaluronidase inhibition as in ).

- Quantum Mechanics (QM) : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites.

Q. What experimental designs assess the biological activity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.